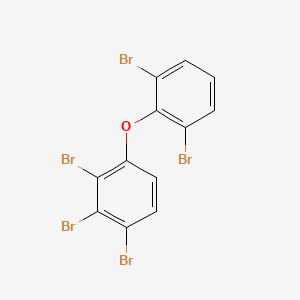
2,2',3,4,6'-Pentabromodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4,6’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential toxicity. They are used in various consumer products to reduce flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,3,4,6’-Pentabromodiphenyl ether can be synthesized by brominating diphenyl ether under controlled conditions. The reaction typically involves the use of bromine or bromine-containing compounds as the brominating agents. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, at elevated temperatures .
Industrial Production Methods
Industrial production of 2,2’,3,4,6’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination of diphenyl ether in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,6’-Pentabromodiphenyl ether primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can include nucleophilic substitution, where bromine atoms are replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various organic nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, using sodium hydroxide can result in the formation of hydroxylated derivatives of 2,2’,3,4,6’-Pentabromodiphenyl ether .
Scientific Research Applications
2,2’,3,4,6’-Pentabromodiphenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’,3,4,6’-Pentabromodiphenyl ether exerts its effects involves interaction with various molecular targets and pathways. It can disrupt endocrine function by mimicking or interfering with hormone action. Additionally, it can induce oxidative stress and inflammation, leading to cellular damage .
Comparison with Similar Compounds
2,2’,3,4,6’-Pentabromodiphenyl ether is compared with other PBDEs such as:
2,2’,4,4’,5-Pentabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms.
2,2’,4,4’,6-Pentabromodiphenyl ether: Another isomer with different bromine atom positions.
Octabromodiphenyl ether: Contains more bromine atoms, leading to different chemical properties and applications.
Decabromodiphenyl ether: Highly brominated and used in different industrial applications due to its higher flame retardant efficiency.
These comparisons highlight the uniqueness of 2,2’,3,4,6’-Pentabromodiphenyl ether in terms of its specific bromination pattern and resulting chemical properties .
Properties
CAS No. |
446254-56-4 |
|---|---|
Molecular Formula |
C12H5Br5O |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(2,6-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |
InChI Key |
XGFLJLJXVIMCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















